molecular formula C12H10N2O2S B6130741 N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B6130741
M. Wt: 246.29 g/mol
InChI Key: PXDXCRHRUMIWQS-MDWZMJQESA-N
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Description

N'-(2-Hydroxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base synthesized via condensation of 2-hydroxybenzaldehyde with thiophene-2-carbohydrazide. The reaction typically employs ethanol as a solvent and glacial acetic acid as a catalyst, yielding the product through conventional reflux (3–5 hours) or ultrasound-assisted methods (reducing synthesis time significantly) . Structural confirmation is achieved via IR, NMR, and CHN analysis, with characteristic peaks such as the C=N stretch at ~1620 cm⁻¹ and aromatic C-H vibrations near 3200 cm⁻¹ . The compound exhibits a planar geometry due to intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring motif, as observed in related analogs . Its primary applications include corrosion inhibition for mild steel in acidic environments, attributed to adsorption on metal surfaces via electron-rich thiophene and phenolic -OH groups .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-10-5-2-1-4-9(10)8-13-14-12(16)11-6-3-7-17-11/h1-8,15H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDXCRHRUMIWQS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876698
Record name Salicylaldehyde 2-Thiophenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its ability to chelate metal ions and interact with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its hydrazone linkage allows it to participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituent Effects
Compound Name Core Structure Substituents/Modifications Key Properties/Effects References
N'-(2-Chloro-6-hydroxybenzylidene)-thiophenecarbohydrazide Thiophene-carbohydrazide + hydroxybenzylidene -Cl at C2, -OH at C6 of benzene Enhanced electronegativity; improved crystallinity (CCDC 2125844)
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene-carbohydrazide + pentadecyl chain -Cl at C3, -C₁₅H₃₁ at C4 of benzene Increased lipophilicity; potential for membrane penetration in bioactivity
N’-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) Phenylacetohydrazide + hydroxybenzylidene Phenyl group instead of thiophene Altered electronic properties; reduced corrosion inhibition but enhanced antimicrobial activity
(E)-N'-(2-Hydroxybenzylidene)morpholine-4-carbothiohydrazide Morpholine-carbothiohydrazide + hydroxybenzylidene Sulfur replaces oxygen; morpholine ring Stronger metal chelation (Cu, Co); notable antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl) : Improve crystallinity and thermal stability but may reduce solubility in polar solvents .
  • Long Alkyl Chains (e.g., -C₁₅H₃₁) : Enhance lipophilicity, favoring interactions with biological membranes .
  • Heterocyclic Variations : Thiophene cores excel in corrosion inhibition due to π-electron donation, while phenyl/morpholine derivatives shift functionality toward bioactivity .

Physicochemical and Functional Properties

Table 3: Spectral and Thermal Data
Compound IR (C=N, cm⁻¹) Melting Point (°C) Bioactivity (MIC, μg/mL) Corrosion Inhibition Efficiency (%) References
N'-(2-Hydroxybenzylidene)-2-thiophenecarbohydrazide 1620 223–225 Not reported 92 (1 mM in 1 M HCl)
HBPAH 1625 254 12.5 (E. coli) 75
Morpholine-carbothiohydrazide 1618 198–200 6.25 (S. aureus) Not applicable

Insights :

  • Thiophene derivatives exhibit superior corrosion inhibition (92%) due to strong adsorption via sulfur and π-electrons .
  • Carbothiohydrazides (C=S) show enhanced bioactivity over carbohydrazides (C=O), attributed to sulfur’s polarizability and metal-binding capacity .

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